Butylhydroxyanisole

Description

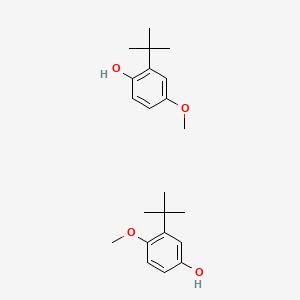

Mixture of 2- and 3-tert-butyl-4-methoxyphenols that is used as an antioxidant in foods, cosmetics, and pharmaceuticals.

Properties

Molecular Formula |

C22H32O4 |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

2-tert-butyl-4-methoxyphenol;3-tert-butyl-4-methoxyphenol |

InChI |

InChI=1S/2C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12;1-11(2,3)9-7-8(12)5-6-10(9)13-4/h2*5-7,12H,1-4H3 |

InChI Key |

CZBZUDVBLSSABA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)O)OC.CC(C)(C)C1=C(C=CC(=C1)OC)O |

melting_point |

Mp 104-105 ° |

Synonyms |

(1,1-Dimethylethyl)-4-methoxyphenol AMIF 72 AMIF-72 AMIF72 BHA Butyl Methoxyphenol Butylated Hydroxyanisole Butylhydroxyanisole Embanox Hydroxyanisole, Butylated Methoxyphenol, Butyl Nipantiox 1 F Nipantiox 1-F Nipantiox 1F Tenox BHA |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Butylhydroxyanisole (BHA) in the Inhibition of Lipid Peroxidation

Abstract

Butylhydroxyanisole (BHA) is a synthetic phenolic antioxidant widely employed as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation.[1] Comprising a mixture of 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole, its efficacy stems primarily from its ability to interrupt the free-radical chain reactions that drive lipid peroxidation.[1] This technical guide provides an in-depth exploration of the core mechanisms of BHA's action, including its role as a free radical scavenger, the formation and fate of the resultant phenoxyl radical, and its synergistic interactions with other antioxidants. Furthermore, this document furnishes detailed experimental protocols for key assays used to quantify antioxidant capacity and presents a summary of BHA's quantitative efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of BHA's function in mitigating lipid peroxidation.

Introduction to Lipid Peroxidation and Antioxidant Action

Lipid peroxidation is a deleterious process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes or food matrices. This process is a free-radical-mediated chain reaction that, once initiated, propagates and leads to the formation of lipid hydroperoxides and secondary products like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).[2] These products can cause cellular damage, contribute to the pathogenesis of various diseases, and are responsible for the development of rancidity in fatty foods.[1][2]

Antioxidants are molecules that can safely interact with free radicals to terminate these chain reactions, thereby preventing or delaying oxidative damage.[3] They can be classified as natural or synthetic. While there is a growing interest in natural antioxidants, synthetic antioxidants like BHA, Butylated Hydroxytoluene (BHT), and Tert-butylhydroquinone (TBHQ) remain crucial in the food and pharmaceutical industries due to their high stability and efficacy.[2][3] BHA, in use since approximately 1947, functions as a primary, or chain-breaking, antioxidant.[1]

Core Mechanism of Action of BHA

The primary antioxidant mechanism of BHA is its function as a free-radical scavenger, which effectively terminates the propagation step of lipid peroxidation.[1]

Free Radical Scavenging

The process of lipid peroxidation occurs in three main stages: initiation, propagation, and termination.

-

Initiation: An initiator (e.g., a reactive oxygen species, ROS) abstracts a hydrogen atom from a lipid molecule (LH), forming a lipid radical (L•).

-

Propagation: The lipid radical (L•) reacts rapidly with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from another lipid molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical (L•), thus propagating the chain reaction.

-

Termination: The chain reaction is terminated when two radical species react to form a stable, non-radical product.

BHA interrupts this cycle during the propagation phase. Its phenolic hydroxyl group can donate a hydrogen atom to a lipid peroxyl radical (LOO•), neutralizing it into a more stable lipid hydroperoxide (LOOH).[1] This action transforms BHA into a BHA phenoxyl radical (BHA-O•).[4] This radical is significantly less reactive than the lipid peroxyl radical due to the resonance stabilization provided by its aromatic ring, making it incapable of abstracting a hydrogen atom from another lipid molecule and thus breaking the chain reaction.[1]

References

- 1. Butylated hydroxyanisole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Free radicals, antioxidants and functional foods: Impact on human health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation and recycling of radicals from phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-tert-Butyl-4-Hydroxyanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-butyl-4-hydroxyanisole (2-BHA) is a synthetic phenolic antioxidant crucial in the food, cosmetic, and pharmaceutical industries. As an isomer of butylated hydroxyanisole (BHA), it plays a significant role in preventing oxidative degradation, thereby extending the shelf life and maintaining the quality of various products.[1][2] Its biological activities, including the induction of detoxifying enzymes and interaction with cellular signaling pathways, make it a subject of ongoing research in toxicology and drug development.[3][4][5] This technical guide provides an in-depth overview of the core physicochemical properties of 2-tert-butyl-4-hydroxyanisole, complete with experimental protocols and visual representations of its biological mechanisms.

Physicochemical Properties

The fundamental physicochemical characteristics of 2-tert-butyl-4-hydroxyanisole are summarized in the table below. These properties are critical for its application, formulation, and understanding its behavior in biological and chemical systems.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₆O₂ | [6][7] |

| Molecular Weight | 180.24 g/mol | [6] |

| Appearance | White to slightly yellow, waxy solid | [7] |

| Melting Point | 69-71 °C | [8] |

| Boiling Point | 264-270 °C (for BHA isomer mixture) | [7] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, DMSO, propylene glycol, fats, and oils. | [8][9] |

| pKa (estimated) | Due to the phenolic hydroxyl group, the pKa is expected to be in the range of 10-11, similar to other hindered phenols. Direct experimental values are not readily available in the literature, but computational methods can provide accurate predictions. | [10][11] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 2-tert-butyl-4-hydroxyanisole are provided below.

Determination of Melting Point

The melting point of 2-tert-butyl-4-hydroxyanisole can be determined using a standard capillary melting point apparatus.[12][13]

Procedure:

-

Ensure the 2-tert-butyl-4-hydroxyanisole sample is pure and dry.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[14]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point of 69°C.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point.[12]

Determination of Boiling Point

The boiling point of the isomeric mixture of BHA can be determined using the Thiele tube method.[15][16]

Procedure:

-

Place a small amount of the liquid 2-tert-butyl-4-hydroxyanisole (if melted) or the BHA isomer mixture into a small test tube.

-

Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

Observe a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[17]

Determination of Solubility

The solubility of 2-tert-butyl-4-hydroxyanisole in various solvents can be determined by the following protocol, adapted from standard solubility testing methods.[18]

Procedure:

-

Weigh a precise amount of 2-tert-butyl-4-hydroxyanisole (e.g., 10 mg) into a series of vials.

-

Add a measured volume of the desired solvent (e.g., water, ethanol, acetone, DMSO) to each vial in incremental amounts.

-

After each addition, cap the vial and vortex or sonicate for a set period (e.g., 2 minutes) to facilitate dissolution.

-

Visually inspect the solution against a dark background for any undissolved particles.

-

Continue adding the solvent incrementally until the solid is completely dissolved.

-

Calculate the solubility based on the amount of solute and the volume of solvent required for complete dissolution. Express the result in terms of mg/mL or g/100mL.

Spectrometric Determination of pKa

The acid dissociation constant (pKa) of the phenolic hydroxyl group can be determined spectrometrically in a mixed solvent system, such as acetonitrile-water.[19]

Procedure:

-

Prepare a stock solution of 2-tert-butyl-4-hydroxyanisole in a 10% (v/v) acetonitrile-water mixture.

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 9 to 12).

-

Add a small, constant volume of the 2-BHA stock solution to each buffer solution.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range (e.g., 250-350 nm).

-

The phenolic form (ArOH) and the phenolate form (ArO⁻) will have different absorption maxima. Identify the wavelength of maximum absorbance for both species.

-

Plot the absorbance at the wavelength corresponding to the phenolate species against the pH of the solutions.

-

The resulting titration curve will be sigmoidal. The pH at the half-equivalence point of this curve corresponds to the pKa of the compound.

Biological Activity and Signaling Pathways

2-tert-butyl-4-hydroxyanisole exhibits its biological effects through several mechanisms, primarily as an antioxidant and as a modulator of cellular signaling pathways.

Antioxidant Mechanism: Free Radical Scavenging

The primary antioxidant activity of 2-tert-butyl-4-hydroxyanisole involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, preventing the propagation of the radical chain reaction.[20]

Caption: Free radical scavenging mechanism of 2-BHA.

Induction of Phase II Detoxifying Enzymes

2-tert-butyl-4-hydroxyanisole is known to induce the expression of phase II detoxifying enzymes, such as Glutathione S-transferases (GSTs) and Quinone Reductase (QR).[3][4][5] This induction enhances the cellular capacity to neutralize electrophilic carcinogens and reactive oxygen species.

Caption: Induction of Phase II enzymes by 2-BHA via the Nrf2-ARE pathway.

Modulation of the NF-κB Signaling Pathway

Chronic exposure to high doses of BHA has been shown to activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.[21]

Caption: Activation of the NF-κB inflammatory pathway by BHA.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of 2-tert-butyl-4-hydroxyanisole for professionals in research and development. The tabulated data, detailed experimental protocols, and clear visualizations of its biological mechanisms offer a comprehensive understanding of this important antioxidant. Further research into its specific pKa value and its nuanced interactions with cellular pathways will continue to be of great interest to the scientific community.

References

- 1. An accurate approach for computational pKa determination of phenolic compounds [art.torvergata.it]

- 2. researchgate.net [researchgate.net]

- 3. Effects of 2- and 3-tert-butyl-4-hydroxyanisole on glutathione S-transferase and epoxide hydrolase activities and sulfhydryl levels in liver and forestomach of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Protective and antioxidative effect of 2(3)tert-butyl-4-hydroxyanisole against cytotoxicity induced by doxorubicin in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tissue-specific induction patterns of cancer-protective enzymes in mice by tert-butyl-4-hydroxyanisole and related substituted phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-tert-Butyl-4-hydroxyanisole | C11H16O2 | CID 6932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 2-tert-Butyl-4-Hydroxyanisole - LKT Labs [lktlabs.com]

- 9. Butylated Hydroxyanisole | C11H16O2 | CID 8456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. davjalandhar.com [davjalandhar.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scribd.com [scribd.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 20. researchgate.net [researchgate.net]

- 21. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Activity of 3-tert-butyl-4-hydroxyanisole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-tert-butyl-4-hydroxyanisole (BHA), a synthetic phenolic antioxidant, is widely utilized as a preservative in food, cosmetics, and pharmaceuticals. Its efficacy in preventing oxidative degradation is attributed to its ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. This technical guide provides a comprehensive overview of the antioxidant activity of BHA, detailing its mechanisms of action, summarizing quantitative data from various antioxidant assays, and outlining the experimental protocols for these evaluations. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of BHA's antioxidant properties for research and development applications.

Introduction

3-tert-butyl-4-hydroxyanisole is a synthetic antioxidant renowned for its ability to inhibit oxidation and extend the shelf life of various products. It exists as a mixture of two isomers: 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole, with the 3-isomer being the predominant form. The antioxidant activity of BHA stems from its chemical structure, specifically the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, thereby terminating the chain reactions of oxidation. Beyond this direct radical scavenging, BHA also exhibits indirect antioxidant effects by inducing the expression of endogenous antioxidant enzymes through the activation of cellular signaling pathways. This dual mechanism of action makes BHA a subject of ongoing research for its potential applications in mitigating oxidative stress-related pathologies.

Mechanism of Antioxidant Action

The antioxidant activity of 3-tert-butyl-4-hydroxyanisole is multifaceted, involving both direct chemical interactions with reactive oxygen species (ROS) and the modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging

The primary mechanism of BHA's antioxidant action is its ability to act as a free radical scavenger. The phenolic hydroxyl group in the BHA molecule can donate a hydrogen atom to a free radical (R•), thereby neutralizing it. This process transforms the BHA molecule into a resonance-stabilized phenoxyl radical, which is significantly less reactive than the initial free radical and thus unable to propagate the oxidative chain reaction.

Diagram of BHA's Radical Scavenging Mechanism

Caption: BHA donates a hydrogen atom to neutralize a free radical.

Modulation of Cellular Signaling Pathways

BHA also exerts its antioxidant effects by upregulating the expression of a suite of protective genes through the activation of specific signaling pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. BHA can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the increased expression of phase II detoxification enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Diagram of BHA-mediated Nrf2 Activation

An In-depth Technical Guide to the Free Radical Scavenging Pathways of Butylated Hydroxyanisole (BHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylated Hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely utilized as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation.[1] Comprising a mixture of two isomers, 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole, its efficacy lies in its ability to neutralize free radicals, thereby terminating the chain reactions that lead to the deterioration of products. This technical guide provides a comprehensive overview of the core free radical scavenging pathways of BHA, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms.

Core Free Radical Scavenging Mechanisms

The primary antioxidant activity of BHA is attributed to its phenolic hydroxyl group. The scavenging process is predominantly governed by a hydrogen atom transfer (HAT) mechanism.

1. Hydrogen Atom Transfer (HAT): BHA donates the hydrogen atom from its hydroxyl group (-OH) to a free radical (R•), effectively neutralizing the radical and forming a stable, resonance-stabilized phenoxy radical. This process is highly efficient in interrupting the propagation of radical chain reactions.

BHA-OH + R• → BHA-O• + RH

The resulting BHA phenoxy radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring, a feature enhanced by the electron-donating methoxy group and the steric hindrance provided by the tert-butyl group.

2. Fate of the BHA Phenoxy Radical: The stability of the BHA phenoxy radical is crucial to its antioxidant function, preventing it from initiating new radical chains. The primary fates of the BHA phenoxy radical include:

-

Dimerization: Two BHA phenoxy radicals can couple to form stable, non-radical dimer products. This is a key termination step in the antioxidant process. The formation of C-C bonded dimers, such as 3,3'-di-tert-butyl-5,5'-dimethoxy-1,1'-biphenyl-2,2'-diol, has been reported.

-

Reaction with other radicals: A BHA phenoxy radical can react with a second free radical, further terminating the radical chain reaction.

Scavenging of Specific Free Radicals

1. Peroxyl Radicals (ROO•): Peroxyl radicals are key players in lipid peroxidation. BHA is highly effective at scavenging these radicals, a critical function in preserving fatty foods. The reaction mechanism is a classic HAT process.

BHA-OH + ROO• → BHA-O• + ROOH

2. Hydroxyl Radicals (•OH): The hydroxyl radical is one of the most reactive and damaging free radicals. BHA can scavenge hydroxyl radicals, although the reaction pathways can be more complex, potentially involving addition to the aromatic ring as well as hydrogen abstraction.[2] The primary mechanism, however, remains hydrogen donation.

BHA-OH + •OH → BHA-O• + H₂O

Quantitative Data on BHA Antioxidant Activity

The antioxidant capacity of BHA is commonly quantified by its IC50 or EC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. The table below summarizes reported values for BHA against various radicals.

| Assay | Radical | IC50/EC50 Value | Reference(s) |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 29.82 ± 0.021 µg/mL | [3] |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 28.70 ± 5.20 mg/mL | [4] |

| Peroxyl Radical Scavenging | Peroxyl Radicals | 18.94 ± 0.38 µM | [5] |

| Hydroxyl Radical Scavenging | Hydroxyl Radicals | Not explicitly found as an IC50 value, but its activity is documented. | [6] |

Note: IC50/EC50 values can vary depending on the specific experimental conditions.

Detailed Experimental Protocols

The following are detailed methodologies for common assays used to evaluate the free radical scavenging activity of BHA.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine.

a. Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in the dark at 4°C. The absorbance of this working solution should be approximately 1.0 ± 0.1 at 517 nm.[7]

-

BHA Stock Solution: Prepare a stock solution of BHA in methanol or ethanol (e.g., 1 mg/mL). From this, prepare a series of dilutions to determine the IC50 value.

-

Positive Control: A solution of a known antioxidant like ascorbic acid or Trolox is typically used for comparison.

b. Assay Procedure:

-

Pipette 1.0 mL of the DPPH working solution into a set of test tubes.

-

Add 1.0 mL of the BHA dilutions to the respective test tubes.

-

For the control, add 1.0 mL of the solvent (methanol or ethanol) to a test tube containing 1.0 mL of the DPPH solution.

-

Vortex the mixtures thoroughly.

-

Incubate the tubes in the dark at room temperature for 30 minutes.[7]

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of BHA.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

a. Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

-

Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the ABTS radical cation.

-

Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

-

BHA Stock Solution: Prepare as described for the DPPH assay.

b. Assay Procedure:

-

Add 1.0 mL of the diluted ABTS•+ solution to a set of test tubes.

-

Add 10 µL of the BHA dilutions to the respective test tubes.

-

For the control, add 10 µL of the solvent to a test tube containing 1.0 mL of the diluted ABTS•+ solution.

-

Vortex the mixtures and allow them to react for 6 minutes.[9]

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

-

Determine the IC50 value from a plot of scavenging percentage against BHA concentration.

Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)

This assay is based on the quantification of the degradation of deoxyribose by hydroxyl radicals generated via a Fenton-type reaction.

a. Reagent Preparation:

-

Phosphate Buffer (e.g., 20 mM, pH 7.4): Prepare a standard phosphate buffer.

-

FeCl₃ Solution (e.g., 100 µM): Dissolve ferric chloride in the phosphate buffer.

-

EDTA Solution (e.g., 104 µM): Dissolve ethylenediaminetetraacetic acid in the phosphate buffer.

-

H₂O₂ Solution (e.g., 1 mM): Dilute hydrogen peroxide in the phosphate buffer.

-

2-Deoxy-D-ribose Solution (e.g., 2.8 mM): Dissolve 2-deoxy-D-ribose in the phosphate buffer.

-

TCA (Trichloroacetic Acid) Solution (e.g., 2.8% w/v): Prepare in water.

-

TBA (Thiobarbituric Acid) Solution (e.g., 1% w/v): Prepare in 50 mM NaOH.

-

BHA Stock Solution: Prepare as described previously.

b. Assay Procedure:

-

In a test tube, mix the following in order: 100 µL FeCl₃, 100 µL EDTA, 200 µL 2-deoxy-D-ribose, and the desired concentration of BHA solution.

-

Initiate the reaction by adding 100 µL of H₂O₂.

-

Incubate the mixture at 37°C for 1 hour.

-

Stop the reaction by adding 1 mL of TCA solution followed by 1 mL of TBA solution.

-

Heat the mixture in a boiling water bath for 15 minutes to develop a pink color.

-

Cool the tubes and measure the absorbance at 532 nm.

-

The percentage of hydroxyl radical scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without BHA) and A_sample is the absorbance in the presence of BHA.

-

Determine the IC50 value from a plot of scavenging percentage against BHA concentration.

Conclusion

Butylated Hydroxyanisole is a potent free radical scavenger that operates primarily through a hydrogen atom transfer mechanism. The resulting phenoxy radical is stabilized by resonance and steric hindrance, and it terminates radical chain reactions through dimerization or reaction with other radicals. BHA is effective against a range of free radicals, most notably peroxyl radicals, which is critical for its role in preventing lipid peroxidation. The standardized assays detailed in this guide provide robust methods for quantifying the antioxidant efficacy of BHA, which is essential for its application in the food, pharmaceutical, and cosmetic industries. Further research into the reaction kinetics and the precise nature of the final products will continue to enhance our understanding of this important antioxidant.

References

- 1. Butylated hydroxyanisole - Wikipedia [en.wikipedia.org]

- 2. Degradation of Butylated Hydroxyanisole by the Combined Use of Peroxymonosulfate and Ferrate(VI): Reaction Kinetics, Mechanism and Toxicity Evaluation | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Peroxyl radical oxidation of beta-carotene: formation of beta-carotene epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Free radical scavenging activity from different extracts of leaves of Bauhinia vahlii Wight & Arn - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Carcinogenicity of Butylhydroxyanisole (BHA) in Animal Models: A Technical Review

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Butylhydroxyanisole (BHA) is a synthetic phenolic antioxidant widely used as a preservative in food, food packaging, animal feed, and cosmetics.[1][2] Its safety has been a subject of extensive research and debate following findings of its carcinogenicity in the forestomach of rodents.[3][4] The International Agency for Research on Cancer (IARC) has classified BHA as a Group 2B carcinogen, "possibly carcinogenic to humans," based on sufficient evidence in experimental animals.[4][5] This technical guide provides an in-depth review of the key animal studies, experimental protocols, and proposed mechanisms underlying BHA-induced carcinogenesis, with a focus on quantitative data and the species-specific nature of its effects.

Carcinogenicity Bioassays: Quantitative Overview

Dietary exposure to high doses of BHA has been shown to induce benign and malignant tumors, specifically in the forestomach of rats, mice, and hamsters.[6] The primary tumor types observed are papillomas and squamous cell carcinomas.[1][7] The carcinogenic effect is consistently localized to the forestomach, a non-glandular organ present in rodents but not in humans, which is a critical point in human risk assessment.[8][9]

Table 1: Dose-Response of BHA-Induced Forestomach Lesions in F344 Rats (Male)

Data synthesized from Ito et al., 1986.[10]

| BHA in Diet (%) | Duration | Hyperplasia Incidence (%) | Papilloma Incidence (%) | Squamous Cell Carcinoma Incidence (%) |

| 0 (Control) | 104 weeks | 0 | 0 | 0 |

| 0.125 | 104 weeks | 12.8 | 0 | 0 |

| 0.25 | 104 weeks | 76.9 | 0 | 0 |

| 0.5 | 104 weeks | 100 | 2.1 | 0 |

| 1.0 | 104 weeks | 100 | 20.0 | 4.3 |

| 2.0 | 104 weeks | 100 | 100 | 34.8 |

Table 2: Carcinogenicity of BHA in F344 Rats (Both Sexes)

Data synthesized from Ito et al., 1983.[7]

| Species/Strain | Sex | BHA in Diet (%) | Duration | Forestomach Lesion | Incidence (%) |

| F344 Rat | Male | 2.0 | 2 years | Papilloma | 100 |

| 2.0 | 2 years | Squamous Cell Carcinoma | 35 | ||

| 0.5 | 2 years | Papilloma | 12 | ||

| 0.5 | 2 years | Squamous Cell Carcinoma | 0 | ||

| F344 Rat | Female | 2.0 | 2 years | Papilloma | 97 |

| 2.0 | 2 years | Squamous Cell Carcinoma | 28 | ||

| 0.5 | 2 years | Papilloma | 12 | ||

| 0.5 | 2 years | Squamous Cell Carcinoma | 0 |

These studies demonstrate a clear dose-dependent relationship between BHA administration and the incidence of proliferative and neoplastic lesions in the rodent forestomach.[10]

Experimental Protocols

The methodologies employed in BHA carcinogenicity studies are crucial for interpreting the results. The following protocol is a representative summary based on seminal studies conducted in F344 rats.[7][10]

Objective: To assess the long-term carcinogenicity of dietary BHA administration.

Animal Model:

-

Species: Rat

-

Strain: Fischer 344 (F344)

-

Age: Approximately 6 weeks at the start of the study.

-

Sex: Both male and female, housed separately.

-

Group Size: Typically 50 animals per dose group.

Diet and Administration:

-

Basal Diet: Standard powdered laboratory diet.

-

Test Substance: BHA (commercial grade, typically a mixture of 2- and 3-isomers) is mixed into the powdered diet at specified concentrations (e.g., 0%, 0.5%, 2.0%).[7]

-

Administration: Animals have ad libitum access to the respective diets and water for the duration of the study.

In-Life Observations:

-

Animals are observed daily for clinical signs of toxicity.

-

Body weight and food consumption are recorded weekly for the first few months and then at monthly intervals.

Terminal Procedures:

-

Necropsy: At the end of the study, all surviving animals are euthanized. A complete gross necropsy is performed on all animals, including those that die or are sacrificed moribund during the study.

-

Histopathology: The forestomach, glandular stomach, and other major organs are preserved in formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

-

Evaluation: A veterinary pathologist examines the tissues microscopically for neoplastic (carcinomas, papillomas) and non-neoplastic (hyperplasia) lesions.

Proposed Mechanism of Carcinogenicity

The weight of evidence suggests that BHA is not a direct-acting genotoxic carcinogen.[8][11] Instead, its carcinogenic activity in the rodent forestomach is believed to occur through an epigenetic mechanism involving cytotoxicity and sustained cell proliferation.[5][8]

Metabolism

While some BHA is excreted unchanged, a significant portion is metabolized in the liver and potentially within the stomach itself.[12][13] Key metabolites include tert-butylhydroquinone (TBHQ) and tert-butylquinone (TBQ).[14] These metabolites, particularly TBHQ, are more reactive and are implicated in the subsequent cellular effects.[14][15]

Cellular Signaling and Pathogenesis

The proposed carcinogenic mechanism is a multi-step process initiated by high local concentrations of BHA and its metabolites in the forestomach:

-

Oxidative Stress: BHA and its metabolites, particularly TBHQ, can undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[16][17] This induces a state of oxidative stress in the epithelial cells of the forestomach.

-

Cytotoxicity: High levels of oxidative stress and direct chemical effects lead to cell damage and death (cytotoxicity) in the superficial layers of the forestomach epithelium.[8]

-

Regenerative Cell Proliferation: In response to the cytotoxicity, the tissue initiates a compensatory, regenerative proliferative response to replace the damaged cells.[5][8]

-

Hyperplasia and Tumors: Chronic, sustained administration of high doses of BHA leads to a perpetual cycle of cell death and regeneration. This sustained proliferative pressure, in the absence of genotoxicity, is sufficient to promote the development of hyperplasia, followed by benign papillomas, and ultimately, malignant squamous cell carcinomas.[8][10]

Genotoxicity Profile

Extensive testing has shown a general lack of genotoxic activity for BHA. Studies including the Salmonella/microsome mutagenesis test (Ames test), hepatocyte primary culture/DNA repair tests, and sister chromatid exchange assays have yielded negative results, indicating that BHA does not directly damage DNA.[11][18] This lack of genotoxicity is a key piece of evidence supporting the proposed epigenetic mechanism of carcinogenesis driven by cytotoxicity and cell proliferation.[8]

Species-Specificity and Human Relevance

The carcinogenicity of BHA is highly specific to the forestomach of rodents.[9] This organ, which serves as a food storage and fermentation chamber, has a squamous epithelium similar to the esophagus. Crucially, humans and other species like dogs, pigs, and monkeys do not have a forestomach.[5][8]

Studies in species without a forestomach have not found BHA to be carcinogenic.[5] While some proliferative effects were noted in the esophagus of monkeys and pigs at high doses, these were less severe than those in the rodent forestomach.[5] The argument is therefore made that the conditions leading to tumor formation in rodents—high, sustained local concentrations of a cytotoxic agent in a unique organ—are not relevant to humans, especially at the low levels encountered in the diet.[8][9]

Conclusion

The available evidence from animal models indicates that this compound is a potent, dose-dependent carcinogen in the forestomach of rodents. The mechanism of action is widely considered to be non-genotoxic, involving a sequence of oxidative stress, chronic cytotoxicity, and sustained regenerative cell proliferation. The profound species-specificity of this effect, linked to an organ absent in humans, forms the primary basis for the assessment that BHA is unlikely to pose a carcinogenic risk to humans at typical dietary exposure levels.

References

- 1. Butylated Hydroxyanisole - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Butylated Hydroxyanisole (BHA) (IARC Summary & Evaluation, Volume 40, 1986) [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Butylated hydroxyanisole: Carcinogenic food additive to be avoided or harmless antioxidant important to protect food supply? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Carcinogenicity of butylated hydroxyanisole in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Butylated hydroxyanisole mechanistic data and risk assessment: conditional species-specific cytotoxicity, enhanced cell proliferation, and tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism-based cancer risk assessment of butylated hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dose response in butylated hydroxyanisole induction of forestomach carcinogenesis in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toxicity studies of butylated hydroxyanisole and butylated hydroxytoluene. I. Genetic and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on antioxidants: their carcinogenic and modifying effects on chemical carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Safety and efficacy of butylated hydroxyanisole (BHA) as a feed additive for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction of oxidative DNA damages and enhancement of cell proliferation in human lymphocytes in vitro by butylated hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A review of the occurrence, metabolites and health risks of butylated hydroxyanisole (BHA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scilit.com [scilit.com]

Metabolism and Excretion of Butylhydroxyanisole in Rats: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and excretion of Butylhydroxyanisole (BHA) in rats, intended for researchers, scientists, and professionals in drug development. This document synthesizes findings from various studies to detail the metabolic pathways, excretion routes, and experimental methodologies used to investigate the pharmacokinetic profile of BHA in this model organism.

Introduction

This compound (BHA) is a synthetic phenolic antioxidant widely used as a preservative in food, food packaging, animal feed, cosmetics, and pharmaceuticals. Due to its widespread use, a thorough understanding of its metabolic fate and excretion is crucial for assessing its safety and potential biological effects. The rat is a commonly used model organism for toxicological and metabolic studies of food additives like BHA. This guide will focus on the key aspects of BHA's journey through the rat's system, from absorption to elimination.

Absorption and Distribution

Following oral administration in rats, BHA is readily absorbed from the gastrointestinal tract. Studies using radiolabeled BHA have shown that it is distributed to various tissues, with the highest concentrations typically found in the liver and kidney. While there is some distribution to adipose tissue, BHA does not appear to accumulate to a significant extent in the long term.

Metabolism of this compound

The metabolism of BHA in rats primarily involves two major pathways: Phase I oxidative metabolism and Phase II conjugation reactions. The primary goal of these biotransformation processes is to convert the lipophilic BHA molecule into more water-soluble metabolites that can be easily excreted.

Phase I Metabolism: O-Demethylation

The principal Phase I metabolic reaction for BHA in rats is O-demethylation, which is catalyzed by the cytochrome P450 mixed-function oxidase system in the liver. This reaction converts BHA to tert-butylhydroquinone (TBHQ). While the involvement of cytochrome P450 is established, the specific isozymes in rats responsible for this transformation have not been definitively identified in the reviewed literature.

Phase II Metabolism: Conjugation

Following O-demethylation, both the parent BHA molecule and its metabolite, TBHQ, undergo extensive Phase II conjugation reactions. These are the major metabolic pathways for BHA in rats. The primary conjugation reactions are:

-

Glucuronidation: BHA and TBHQ are conjugated with glucuronic acid to form BHA-glucuronide and TBHQ-glucuronide, respectively.

-

Sulfation: BHA and TBHQ can also be conjugated with sulfate to form BHA-sulfate and TBHQ-sulfate.

These conjugation reactions significantly increase the water solubility of the compounds, facilitating their excretion.

The metabolic pathway of this compound in rats can be visualized as follows:

The Impact of Butylhydroxyanisole on Enzyme Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylhydroxyanisole (BHA), a synthetic phenolic antioxidant widely used as a food preservative, exerts significant effects on various enzyme systems critical to xenobiotic metabolism, cellular signaling, and inflammatory processes. This technical guide provides an in-depth analysis of the current understanding of BHA's influence on enzyme kinetics. While BHA is primarily recognized as an inducer of phase II detoxification enzymes, this document also explores its direct inhibitory effects where data is available. A key focus is placed on the induction of Glutathione S-Transferases (GSTs) and UDP-Glucuronosyltransferases (UGTs) through the activation of the Nrf2 signaling pathway. Additionally, the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade by BHA is detailed. This guide consolidates available quantitative and qualitative data, presents detailed experimental protocols for assessing these enzymatic interactions, and utilizes Graphviz diagrams to visually represent complex signaling pathways and experimental workflows.

Introduction

This compound (BHA) is a synthetic antioxidant extensively utilized in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation. Beyond its preservative properties, BHA has been shown to modulate the activity of a wide array of enzymes, thereby influencing cellular homeostasis and response to xenobiotics. Understanding the kinetic interplay between BHA and key enzymes is paramount for elucidating its physiological and toxicological effects, as well as for its potential application in drug development. This guide focuses on the effects of BHA on the kinetics of several enzyme families, including phase II detoxification enzymes and signaling kinases.

Effects of BHA on Key Enzyme Systems

The interaction of BHA with enzymes is multifaceted, encompassing both the induction of gene expression leading to increased enzyme concentrations and, in some cases, direct modulation of enzyme activity.

Induction of Phase II Detoxification Enzymes

A primary mechanism of BHA's biological activity is the induction of phase II detoxification enzymes, which play a crucial role in the metabolism and elimination of a wide range of xenobiotics and endogenous compounds. This induction is principally mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Dietary administration of BHA leads to a significant increase in the activity of Glutathione S-Transferases (GSTs) in various tissues, including the liver and small intestine. This induction enhances the conjugation of glutathione to electrophilic compounds, facilitating their detoxification and excretion. While BHA is a potent inducer of GSTs, specific kinetic parameters of direct inhibition (Ki, IC50) are not widely reported, as its primary effect is on enzyme expression. Treatment of hepatocytes with 25 µM BHA for 24 or 48 hours has been shown to significantly increase GST activity.

BHA treatment has been demonstrated to increase the activity of UDP-Glucuronosyltransferases (UGTs), enzymes that catalyze the transfer of glucuronic acid to various substrates, rendering them more water-soluble and readily excretable. Ingestion of high doses of BHA (600-800 mg/kg/day) for 10 days in mice resulted in a significant increase in microsomal acetaminophen glucuronidation. This induction of UGTs contributes to the enhanced elimination of xenobiotics.

Modulation of Cellular Signaling Pathways

BHA and its metabolites can influence cellular signaling cascades, thereby affecting a range of cellular processes including proliferation, differentiation, and apoptosis.

BHA has been shown to activate distinct mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated protein kinase 2 (ERK2) and c-Jun N-terminal kinase 1 (JNK1). The activation of ERK2 by BHA is rapid and transient, while JNK1 activation is more delayed and persistent. This modulation of MAPK signaling pathways may underlie some of the diverse biological activities of BHA.

Data Presentation: BHA's Effects on Enzyme Activity

The following tables summarize the observed effects of BHA on the activity of key enzymes. Due to the nature of BHA's action, primarily as an inducer, the data is often presented as fold-increase in activity or changes in protein expression rather than classical inhibition constants.

| Enzyme Family | Specific Enzyme/Substrate | Organism/System | BHA Concentration/Dose | Observed Effect on Activity/Expression | Reference |

| Glutathione S-Transferases (GSTs) | GST (general) | Rat Hepatocytes in culture | 25 µM | Significant increase | |

| GST (CDNB as substrate) | Mouse Liver | Dietary | ~14-fold increase in activity | ||

| GST (BPDE as substrate) | Mouse Liver | Dietary | ~5-fold increase in activity | ||

| GST (class alpha and mu) | Rat Small Intestine | Dietary | 1.6-2.1-fold and 1.3-1.5-fold increase respectively | ||

| GST (class pi) | Rat Liver | Dietary | 4.6-fold increase | ||

| UDP-Glucuronosyltransferases (UGTs) | UGT (Acetaminophen) | Mouse Small Intestine | 600-800 mg/kg/day | Significant increase | |

| UGT (1-Naphthol) | Mouse Liver | 1% w/w in diet | 36-141% increase | ||

| UGT (4-Nitrophenol) | Mouse Liver | 1% w/w in diet | 36-141% increase | ||

| Signaling Kinases | ERK2 | HeLa Cells | Not specified | Rapid and transient activation | |

| JNK1 | HeLa Cells | Not specified | Delayed and persistent activation |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of BHA on enzyme kinetics and induction.

General Protocol for Determining Enzyme Inhibition Kinetics (IC50, Ki)

This protocol outlines a general procedure for determining the inhibitory effect of a compound like BHA on enzyme activity.

1. Materials:

-

Purified enzyme of interest

-

Substrate specific for the enzyme

-

Buffer solution appropriate for the enzyme's optimal activity

-

This compound (BHA) stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance, fluorescence, or luminescence, depending on the assay method.

-

Multi-channel pipette

2. Method:

-

Enzyme Activity Assay Optimization:

-

Determine the optimal conditions for the enzyme assay, including buffer pH, temperature, and substrate concentration. The substrate concentration should ideally be at or near the Michaelis constant (Km) for sensitive detection of competitive inhibition.

-

-

Preparation of Reagents:

-

Prepare a series of dilutions of the BHA stock solution in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

-

Prepare the enzyme solution at a concentration that yields a linear reaction rate over the desired time course.

-

Prepare the substrate solution at the optimized concentration.

-

-

Assay Procedure:

-

To each well of the 96-well plate, add the assay buffer.

-

Add the BHA dilutions to the respective wells. Include a control well with solvent only (no BHA).

-

Add the enzyme solution to all wells and pre-incubate with BHA for a defined period (e.g., 10-15 minutes) at the optimal temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution to all wells simultaneously using a multi-channel pipette.

-

Immediately place the microplate in the reader and measure the signal (e.g., absorbance) at regular intervals for a predetermined duration to obtain the initial reaction velocity (V₀).

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each BHA concentration by determining the slope of the linear portion of the reaction progress curve.

-

Calculate the percentage of inhibition for each BHA concentration relative to the control (no BHA) using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100.

-

Plot the percentage of inhibition against the logarithm of the BHA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of BHA that causes 50% inhibition).

-

To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the assay with varying concentrations of both the substrate and BHA. Analyze the data using Lineweaver-Burk, Dixon, or non-linear regression analysis of the Michaelis-Menten equation.

-

Protocol for Assessing Enzyme Induction in Cell Culture

This protocol describes a method to evaluate the ability of BHA to induce the expression of a target enzyme in a cell culture system.

1. Materials:

-

Hepatocytes or other suitable cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

This compound (BHA) stock solution

-

Lysis buffer

-

Reagents for quantifying total protein (e.g., BCA assay)

-

Reagents for the specific enzyme activity assay

-

Reagents for Western blotting or qRT-PCR (optional, for measuring protein and mRNA levels, respectively)

2. Method:

-

Cell Culture and Treatment:

-

Culture the cells in appropriate flasks or plates until they reach a desired confluency (e.g., 70-80%).

-

Treat the cells with various concentrations of BHA (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cellular proteins.

-

Determine the total protein concentration of each lysate using a standard protein assay.

-

-

Enzyme Activity Assay:

-

Using the cell lysates, perform the specific enzyme activity assay as described in the previous protocol. Normalize the measured activity to the total protein concentration to obtain the specific activity (e.g., nmol/min/mg protein).

-

-

Data Analysis:

-

Compare the specific activity of the target enzyme in BHA-treated cells to that in control cells to determine the fold-induction.

-

-

(Optional) Western Blotting or qRT-PCR:

-

To confirm that the increased activity is due to increased protein expression, perform Western blotting using an antibody specific for the target enzyme.

-

To investigate changes at the transcriptional level, extract RNA from the cells and perform quantitative real-time PCR (qRT-PCR) using primers specific for the gene encoding the target enzyme.

-

Visualization of BHA-Modulated Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by BHA and a typical experimental workflow.

Nrf2 Signaling Pathway Activation by BHA

Caption: Nrf2 signaling pathway activation by BHA, leading to the induction of Phase II enzymes.

MAPK Signaling Pathway Modulation by BHA

Structural Analysis of Butylhydroxyanisole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylhydroxyanisole (BHA) is a synthetic antioxidant widely used as a preservative in the food, cosmetics, and pharmaceutical industries.[1] It primarily consists of a mixture of two isomers: 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole.[1] The structural features of BHA, particularly its phenolic hydroxyl group and bulky tert-butyl group, are key to its antioxidant activity and its interactions with biological systems. This technical guide provides an in-depth overview of the structural analysis of BHA derivatives, focusing on their synthesis, characterization, and biological significance.

Synthesis of this compound Derivatives

The synthesis of BHA derivatives primarily involves modifications of the phenolic hydroxyl group, leading to the formation of ethers and esters.

Ether Derivatives

The Williamson ether synthesis is a common method for preparing ether derivatives of BHA. This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis of a Generic BHA Ether

-

Deprotonation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a strong base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K2CO3, 2.0 eq), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1-2 hours until the evolution of hydrogen gas ceases (in the case of NaH) or the BHA is fully deprotonated.

-

Alkylation: To the resulting phenoxide solution, add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide, 1.2 eq) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired ether derivative.

Ester Derivatives

Fischer esterification is a classical method for the synthesis of ester derivatives from the phenolic hydroxyl group of BHA and a carboxylic acid in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of a Generic BHA Ester

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a carboxylic acid (e.g., acetic acid, benzoic acid, 1.2 eq) in an excess of a suitable alcohol solvent (e.g., methanol, ethanol) that also serves as a reactant or in an inert solvent like toluene.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.

-

Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base, such as a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude ester can be purified by column chromatography.

Structural Characterization

A combination of spectroscopic and crystallographic techniques is employed for the comprehensive structural elucidation of BHA derivatives.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the proton environment in the molecule. Key signals for BHA derivatives include those for the aromatic protons, the methoxy group protons, the tert-butyl group protons, and the protons of the ether or ester moiety.

-

¹³C NMR: Reveals the carbon framework of the molecule. Characteristic signals include those for the aromatic carbons, the methoxy carbon, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the derivatizing group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for BHA derivatives include:

-

O-H stretching (for the parent BHA, absent in ether and ester derivatives)

-

C-H stretching (aromatic and aliphatic)

-

C=O stretching (for ester derivatives, typically in the range of 1735-1750 cm⁻¹)

-

C-O stretching (for ether and ester functionalities)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the structure.

Table 1: Representative Spectroscopic Data for BHA and a Generic Ether Derivative

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| 3-tert-Butyl-4-hydroxyanisole | 1.41 (s, 9H, C(CH₃)₃), 3.79 (s, 3H, OCH₃), 5.7 (br s, 1H, OH), 6.6-6.9 (m, 3H, Ar-H) | 29.5, 34.6, 55.8, 110.1, 112.3, 115.8, 145.9, 149.8, 150.2 | ~3400 (O-H), ~2950 (C-H), ~1220 (C-O) | 180 [M]⁺ |

| Generic 3-tert-Butyl-4-alkoxy-anisole | 1.42 (s, 9H), 3.80 (s, 3H), 4.0-4.2 (t, 2H, O-CH₂-R), 6.7-7.0 (m, 3H) | 29.5, 34.7, 55.9, 68.0 (O-CH₂), 111.2, 113.5, 116.0, 146.2, 150.5, 153.5 | ~2950 (C-H), ~1240, ~1040 (C-O) | Varies with R group |

Note: The data for the generic ether derivative is an approximation and will vary depending on the specific alkyl group (R).

Table 2: Representative Spectroscopic Data for a Generic BHA Ester Derivative

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| Generic 3-tert-Butyl-4-acyloxy-anisole | 1.40 (s, 9H), 2.1-2.5 (m, protons of acyl group), 3.81 (s, 3H), 6.8-7.1 (m, 3H) | 29.4, 34.8, 56.0, 112.5, 120.1, 122.3, 143.8, 151.0, 154.2, 170.1 (C=O) | ~2960 (C-H), ~1740 (C=O), ~1200 (C-O) | Varies with acyl group |

Note: The data for the generic ester derivative is an approximation and will vary depending on the specific acyl group.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. BHA itself is known to exist in at least two polymorphic forms, designated as Form I and Form II, which exhibit different crystal packings.[2][3] The crystal structure of BHA derivatives will be influenced by the nature of the ether or ester substituent.

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the BHA derivative in a suitable solvent or solvent mixture.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

-

Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic positions and thermal parameters.

Table 3: Representative Crystallographic Data for a Substituted Phenol

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 15.789 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

Note: This is example data for a generic substituted phenol and will vary for specific BHA derivatives.

Visualization of Key Experimental Workflows and Signaling Pathways

Experimental Workflow for Structural Elucidation

The general workflow for the synthesis and structural analysis of BHA derivatives can be visualized as follows:

Signaling Pathways Modulated by BHA Derivatives

BHA and its derivatives are known to modulate various cellular signaling pathways, which is central to their biological activities.

Nrf2 Signaling Pathway

BHA is a well-known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.

RIPK1-Mediated Apoptosis/Necroptosis Pathway

Recent studies have shown that 3-BHA can directly inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of cell death pathways.[4][5][6]

Conclusion

The structural analysis of this compound derivatives is crucial for understanding their chemical properties and biological activities. The synthesis of ether and ester derivatives allows for the modulation of their physicochemical properties, which can impact their efficacy and applications. A comprehensive characterization using a suite of spectroscopic and crystallographic techniques is essential for unambiguous structure determination. Furthermore, elucidating the interactions of these derivatives with key signaling pathways provides valuable insights for drug development and other biomedical applications. This guide serves as a foundational resource for researchers engaged in the study of BHA and its derivatives.

References

- 1. Ethyl ether [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Butylhydroxyanisole (BHA) as a Positive Control in Antioxidant Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylhydroxyanisole (BHA) is a synthetic antioxidant widely used as a preservative in food, food packaging, animal feed, and cosmetics to prevent oxidative degradation.[1] It consists of a mixture of two isomeric organic compounds, 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole. The antioxidant properties of BHA stem from its ability to stabilize free radicals by donating a hydrogen atom from its phenolic hydroxyl group, thereby preventing further oxidative reactions.[2] Due to its well-characterized antioxidant activity and stability, BHA is frequently employed as a positive control in various in vitro antioxidant capacity assays. These assays are crucial in the fields of food science, natural product research, and drug discovery to screen for and characterize the antioxidant potential of various substances.

This document provides detailed protocols for the most common antioxidant assays—DPPH, ABTS, and FRAP—using BHA as a positive control. It also includes a summary of reported antioxidant activity values for BHA to aid in the interpretation of experimental results.

Mechanism of Antioxidant Action

The primary mechanism by which BHA exerts its antioxidant effect is through free radical scavenging. The phenolic hydroxyl group in the BHA molecule can donate a hydrogen atom to a free radical, neutralizing it and thus terminating the radical chain reaction. The resulting BHA radical is relatively stable due to the delocalization of the unpaired electron around the aromatic ring, preventing it from initiating further oxidation.

Data Presentation: Antioxidant Activity of BHA

The antioxidant capacity of BHA can be expressed using various metrics, most commonly the half-maximal inhibitory concentration (IC50) for radical scavenging assays (DPPH and ABTS) and as Trolox equivalents for assays measuring reducing power (FRAP and ABTS). The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant activity. Trolox Equivalent Antioxidant Capacity (TEAC) compares the antioxidant capacity of a substance to that of Trolox, a water-soluble analog of vitamin E.

| Assay | Parameter | Reported Value (μg/mL) | Reported Value (µM) | Citation |

| DPPH | IC50 | 112.05 | - | [3] |

| DPPH | IC50 | 35.52 | - | |

| ABTS | IC50 | - | - | |

| FRAP | TEAC (Trolox Equivalent Antioxidant Capacity) | - | - |

Note: IC50 and TEAC values can vary depending on the specific experimental conditions (e.g., solvent, reaction time, temperature). The values presented here are for comparative purposes.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound (BHA)

-

Test compound

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of BHA Standard Solutions: Prepare a stock solution of BHA in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to generate a concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Preparation of Test Sample Solutions: Prepare solutions of the test compound at various concentrations in methanol.

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each BHA standard solution and test sample solution.

-

For the negative control, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

For the blank, use 200 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation of Radical Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the negative control and A_sample is the absorbance of the sample.

-

-

Determination of IC50: Plot the percentage of inhibition against the concentration of BHA and the test compound to determine the IC50 value.

// Nodes prep_dpph [label="Prepare 0.1 mM DPPH\nin Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_bha [label="Prepare BHA Standard\nSolutions", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_sample [label="Prepare Test Sample\nSolutions", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="Mix DPPH with BHA\nor Test Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate 30 min\nin Dark", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="Measure Absorbance\nat 517 nm", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate % Inhibition\nand IC50", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep_dpph -> mix; prep_bha -> mix; prep_sample -> mix; mix -> incubate; incubate -> measure; measure -> calculate; } .enddot Caption: Workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Methanol or Ethanol

-

Phosphate Buffered Saline (PBS) or appropriate buffer

-

This compound (BHA)

-

Trolox (for TEAC determination)

-

Test compound

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

-

Preparation of Working ABTS•+ Solution:

-

Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of BHA and Trolox Standard Solutions: Prepare a series of dilutions for BHA and Trolox in methanol.

-

Preparation of Test Sample Solutions: Prepare solutions of the test compound at various concentrations in methanol.

-

Assay:

-

In a 96-well plate, add 190 µL of the working ABTS•+ solution to 10 µL of each standard or sample solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC50 value for BHA and the test compound.

-

To calculate the Trolox Equivalent Antioxidant Capacity (TEAC), generate a standard curve by plotting the percentage of inhibition versus the concentration of Trolox. The TEAC of the sample is then calculated from this curve and is usually expressed as µM of Trolox equivalents per gram of sample.

-

// Nodes prep_abts [label="Prepare ABTS•+\nStock Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_working [label="Dilute to Working\nABTS•+ Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_bha [label="Prepare BHA/Trolox\nStandard Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_sample [label="Prepare Test Sample\nSolutions", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="Mix ABTS•+ with\nStandards or Samples", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate 6 min\nin Dark", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="Measure Absorbance\nat 734 nm", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate % Inhibition,\nIC50, and TEAC", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep_abts -> prep_working; prep_working -> mix; prep_bha -> mix; prep_sample -> mix; mix -> incubate; incubate -> measure; measure -> calculate; } .enddot Caption: Workflow for the ABTS antioxidant assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The ferrous iron then forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), and the intensity of the color is proportional to the reducing power of the antioxidant.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

This compound (BHA)

-

Trolox or Ferrous sulfate (FeSO₄) for standard curve

-

Test compound

-

96-well microplate

-

Spectrophotometer or microplate reader

-

Water bath

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C in a water bath before use.

-

-

Preparation of Standard and Sample Solutions: Prepare a series of dilutions for BHA, Trolox (or FeSO₄), and the test compound in an appropriate solvent.

-

Assay:

-

Add 180 µL of the pre-warmed FRAP reagent to each well of a 96-well plate.

-

Add 20 µL of the standard or sample solution to the corresponding wells.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation:

-

Generate a standard curve by plotting the absorbance versus the concentration of Trolox or FeSO₄.

-

The FRAP value of the sample is determined from the standard curve and is typically expressed as µM Trolox equivalents or FeSO₄ equivalents per gram of sample.

-

// Nodes prep_frap [label="Prepare and Warm\nFRAP Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_standards [label="Prepare Standard\nSolutions (Trolox/FeSO4)", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_sample [label="Prepare Test Sample\nSolutions", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="Mix FRAP Reagent with\nStandards or Samples", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate 30 min\nat 37°C", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="Measure Absorbance\nat 593 nm", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate FRAP Value\n(Trolox/FeSO4 Equivalents)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep_frap -> mix; prep_standards -> mix; prep_sample -> mix; mix -> incubate; incubate -> measure; measure -> calculate; } .enddot Caption: Workflow for the FRAP antioxidant assay.

Conclusion

This compound is a reliable and well-established positive control for in vitro antioxidant assays. Its consistent performance allows for the validation of assay procedures and provides a benchmark for comparing the antioxidant capacity of novel compounds. The detailed protocols and reference data provided in these application notes are intended to assist researchers in accurately assessing the antioxidant potential of their test substances. Proper execution of these assays, with the inclusion of appropriate controls like BHA, is essential for generating reproducible and meaningful data in the fields of antioxidant research and drug development.

References

- 1. Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of antioxidant activity [bio-protocol.org]

- 3. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocol: Preparation of Butylhydroxyanisole (BHA) Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction Butylhydroxyanisole (BHA) is a synthetic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals.[1][2] In cell culture research, BHA is utilized to study its effects on cellular processes such as oxidative stress, apoptosis, and cell proliferation.[3][4] It acts as a free radical scavenger due to its phenolic structure, which can stabilize and sequester free radicals, preventing further damaging reactions.[1] However, its effects are dose-dependent, with studies showing it can induce cytotoxicity, endoplasmic reticulum stress, and apoptosis at higher concentrations.[3][4] Therefore, the precise and accurate preparation of BHA solutions is critical for obtaining reproducible and reliable experimental results.

This document provides a detailed protocol for the preparation of a BHA stock solution and subsequent working solutions for use in cell culture experiments.

Quantitative Data Summary